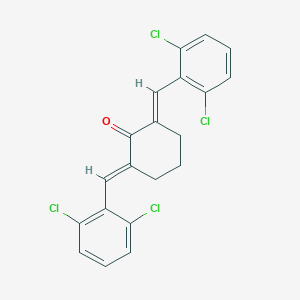
(2E,6E)-2,6-bis(2,6-dichlorobenzylidene)cyclohexanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E,6E)-2,6-bis(2,6-dichlorobenzylidene)cyclohexanone, commonly known as DBCC, is a chemical compound that has been widely used in scientific research due to its unique properties. DBCC is a yellow crystalline solid that is insoluble in water but soluble in organic solvents. It is a highly lipophilic compound that can easily penetrate cell membranes and interact with intracellular targets.
作用机制
The mechanism of action of DBCC is based on its ability to interact with intracellular targets, including proteins and lipids. DBCC can bind to the hydrophobic pockets of proteins and induce conformational changes that affect their function. It can also intercalate into the lipid bilayer of cell membranes and alter their fluidity and permeability.
Biochemical and Physiological Effects:
DBCC has been shown to induce oxidative stress and apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment. It has also been shown to modulate the activity of ion channels and transporters, leading to changes in membrane potential and ion homeostasis.
实验室实验的优点和局限性
One of the main advantages of using DBCC in lab experiments is its high sensitivity and specificity for detecting protein-protein interactions and lipid peroxidation. However, its lipophilic nature can also lead to non-specific binding and interference with cellular processes. Furthermore, its toxicity and potential side effects need to be carefully evaluated before using it in vivo.
未来方向
There are several future directions for DBCC research, including the development of new derivatives with improved properties, the exploration of its potential as a therapeutic agent for cancer and other diseases, and the application of its fluorescent properties in advanced imaging techniques. Additionally, the use of DBCC in combination with other compounds could lead to synergistic effects and enhanced therapeutic outcomes.
科学研究应用
DBCC has been extensively used in scientific research as a fluorescent probe for detecting protein-protein interactions, membrane fluidity, and lipid peroxidation. It has also been used as a photosensitizer for photodynamic therapy and as a fluorescent dye for imaging biological systems.
属性
CAS 编号 |
42426-37-9 |
|---|---|
分子式 |
C20H14Cl4O |
分子量 |
412.1 g/mol |
IUPAC 名称 |
(2E,6E)-2,6-bis[(2,6-dichlorophenyl)methylidene]cyclohexan-1-one |
InChI |
InChI=1S/C20H14Cl4O/c21-16-6-2-7-17(22)14(16)10-12-4-1-5-13(20(12)25)11-15-18(23)8-3-9-19(15)24/h2-3,6-11H,1,4-5H2/b12-10+,13-11+ |
InChI 键 |
QGRADUQJYBJJER-DCIPZJNNSA-N |
手性 SMILES |
C1C/C(=C\C2=C(C=CC=C2Cl)Cl)/C(=O)/C(=C/C3=C(C=CC=C3Cl)Cl)/C1 |
SMILES |
C1CC(=CC2=C(C=CC=C2Cl)Cl)C(=O)C(=CC3=C(C=CC=C3Cl)Cl)C1 |
规范 SMILES |
C1CC(=CC2=C(C=CC=C2Cl)Cl)C(=O)C(=CC3=C(C=CC=C3Cl)Cl)C1 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

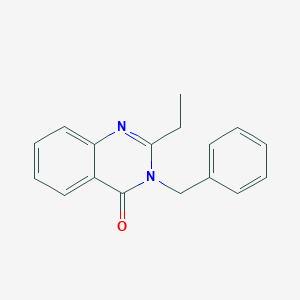

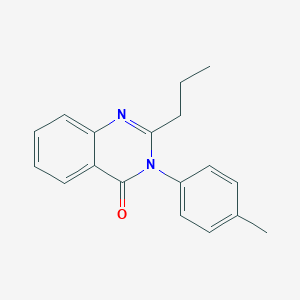


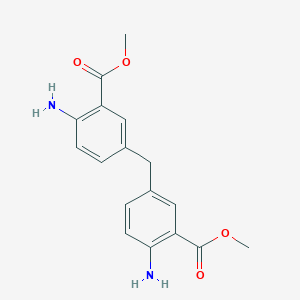


![2-amino-N-ethyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B188354.png)
![2-amino-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B188355.png)
![ethyl 2-(pyridine-4-carbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B188357.png)
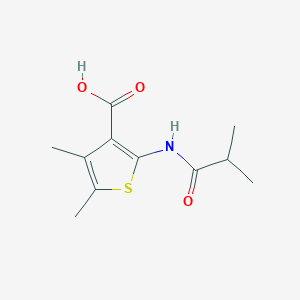
![3,5-Dimethyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B188361.png)
![1-Benzyl-4-aza-1-azoniabicyclo[2.2.2]octane](/img/structure/B188363.png)